REACTION_CXSMILES
|
O1C=CC=[N:2]1.[C:6](O)(=O)[CH3:7].Cl.[NH2:11][CH:12]([C:18](OCC)=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14].C([O-])(=O)C.[Na+]>C(O)C.[O-]CC.[Na+]>[NH2:2][C:18]1[CH:7]=[CH:6][NH:11][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:2.3,4.5,7.8|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
O1N=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
152 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
After an additional 0.5 h with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between chloroform and water
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
afforded a syrup which
|
Type
|
STIRRING
|
Details
|
the solution was stirred at room temperature for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
the ethanol removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with NaHCO3 (aq., pH kept ˜7) The organic phase
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
FILTRATION
|
Details
|
filtered through a thick pad of silica gel
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(NC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 106 mmol | |
AMOUNT: MASS | 16.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 106% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |